5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
Description
The compound 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclo[2.2.1]heptane core with a 2-oxa-5-aza heterocyclic system.
Properties
IUPAC Name |
5-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-2-10(13-15-6-11-12-9(1)15)14-4-8-3-7(14)5-16-8/h1-2,6-8H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAYBFLRFLFWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-Oxa-5-azabicyclo[2.2.1]heptane Core
The 2-oxa-5-azabicyclo[2.2.1]heptane moiety is a strained bicyclic system requiring precise stereochemical control. A validated approach involves the acid-mediated cyclization of cis-configured diol precursors. For example, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is synthesized via HCl-catalyzed intramolecular etherification of a diol intermediate in tetrahydrofuran (THF) at elevated temperatures. Key reaction parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Anhydrous THF | 62.8% |
| Temperature | 100°C | |
| Catalyst | HCl/dioxane | |
| Reaction Time | 70 hours |
This method leverages tert-octyl isocyanide as a transient protecting group, which is subsequently cleaved under mild acidic conditions to furnish the bicyclic amine. Stereoselectivity is achieved through the use of chiral auxiliaries or enantiopure starting materials, as evidenced by the exclusive formation of the (1S,4S)-diastereomer in related syntheses.
Construction of theTriazolo[4,3-b]pyridazine Moiety
Thetriazolo[4,3-b]pyridazine ring system is typically assembled via diazotization of ortho-diaminopyridazines. A modified Groebke–Blackburn–Bienaymé (GBB) reaction enables the one-pot condensation of 2-aminopyridazine derivatives with aldehydes and isonitriles, followed by nitrosonium-induced cyclization. For instance, treatment of 3,6-diaminopyridazine with pyridoxal and tert-octyl isocyanide under microwave irradiation generates a fused intermediate, which undergoes diazotization in acetic acid/water with sodium nitrite to yield the triazole ring.
Critical modifications to improve yield include:
- Solvent System: A 1:1 mixture of acetic acid and water enhances protonation of the diazonium intermediate, facilitating cyclization.
- Temperature Control: Reactions conducted at 0°C minimize side reactions such as dimerization.
- Stoichiometry: Limiting sodium nitrite to 1.5 equivalents prevents overoxidation.
Coupling Strategies for Bicyclic and Triazolopyridazine Units
The final assembly of 5-{Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane necessitates regioselective substitution at the 6-position of the triazolopyridazine. Nucleophilic aromatic substitution (SNAr) is employed, wherein the bicyclic amine attacks a pre-halogenated triazolopyridazine derivative. For example, 6-bromo-triazolo[4,3-b]pyridazine reacts with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) to displace bromide via an SNAr mechanism.
| Coupling Condition | Optimization Outcome |
|---|---|
| Base | DIPEA (2.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Reaction Time | 12–24 hours |
Alternative methods, such as Ullmann coupling or Buchwald–Hartwig amination, have been explored but show lower efficiency due to the bicyclic amine’s steric constraints.
Analytical Characterization and Validation
Successful synthesis is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The $$ ^1H $$ NMR spectrum of the target compound displays distinct signals for the bicyclic proton environments (δ 4.65–4.78 ppm) and triazolopyridazine aromatic protons (δ 7.75–7.90 ppm). $$ ^{13}C $$ NMR further corroborates the structure, with quaternary carbons of the triazole ring appearing at δ 145–150 ppm. HRMS data typically show a molecular ion peak at m/z 749.6 (M+H)+, consistent with the expected molecular formula.
Chemical Reactions Analysis
Types of Reactions
5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole or pyridazine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
- Biological Probes : Utilized to study enzyme activity and receptor binding in various biological processes.
- Mechanism of Action : Interacts with specific molecular targets via hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor signaling.
Medicine
- Therapeutic Potential : Exhibits antimicrobial, antiviral, and anticancer properties. Research indicates its effectiveness against various pathogens and cancer cell lines.
- Neuroprotection : Preliminary studies suggest potential neuroprotective effects by reducing oxidative stress in animal models.
Industry
- Material Development : The compound's unique structural properties make it suitable for developing new materials such as polymers and catalysts.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of derivatives based on this compound against Staphylococcus aureus and Escherichia coli using disc diffusion methods, revealing promising results in inhibiting bacterial growth.
- Antiviral Properties : Research indicated that certain derivatives possess significant antiviral activity, particularly against HIV, showcasing their potential as therapeutic agents in virology.
- Neuroprotective Effects : In animal models, compounds derived from 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane demonstrated a reduction in oxidative stress markers, suggesting a role in neuroprotection.
Mechanism of Action
The mechanism of action of 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or blocking receptor signaling.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Properties of 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane and Analogs
Key Observations
Core Structure Flexibility :
- The bicyclo[2.2.1]heptane core (shared by the target compound, 42 , and compound) enables diverse substitutions while maintaining conformational rigidity. This contrasts with pyrazole-based analogs (e.g., E-4b ), which lack the bicyclic system’s steric constraints.
Substituent Effects: The [1,2,4]triazolo[4,3-b]pyridazine group in the target compound and E-4b may enhance π-π interactions compared to the triazine-morpholino group in 42 or the pyrimidine in . Bulky substituents (e.g., 42) reduce synthetic yields (72%) compared to simpler derivatives, suggesting steric challenges.
Thermal Stability :
- E-4b exhibits a high melting point (253–255°C), likely due to strong intermolecular forces from its fused triazolo-pyridazine system. The target compound’s thermal properties remain uncharacterized but may follow similar trends.
Biological Activity
5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by a unique bicyclic structure that combines a triazole ring fused to a pyridazine ring and an oxabicycloheptane moiety. This structural configuration suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's IUPAC name is this compound, and it has the following molecular formula: C10H11N5O. The presence of nitrogen-rich heterocycles is known to enhance biological activity through diverse mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding occurs through various interactions including:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate the activity of the target proteins, leading to various biological effects such as enzyme inhibition or receptor signaling modulation.
Antimicrobial Activity
Research has indicated that compounds structurally related to triazoles and pyridazines exhibit significant antimicrobial properties. For example, triazole derivatives have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that this compound may possess similar activities due to its structural analogies with known antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The unique structure of this compound may allow it to modulate inflammatory responses effectively .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 5-{[1,2,4]Triazolo[4,3-b]pyridazin} | Structure | Antimicrobial, Anticancer | Commonly studied for its broad-spectrum activity |
| 1-{[1,2,4]Triazolo[4,3-b]pyridazin} | Structure | Cytotoxic against cancer cells | Known for high activity against specific cell lines |
Case Studies
A recent study explored the synthesis and biological evaluation of triazole derivatives related to the target compound. The results indicated that modifications in the triazole structure could enhance anticancer activity significantly . Another study focused on the anti-inflammatory properties of similar compounds showed promising results in reducing inflammation markers in animal models .
Q & A
Q. What are the established synthetic protocols for 5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane, and what are the critical reaction conditions?
The synthesis typically involves multi-step processes, starting with the preparation of triazolo-pyridazine precursors followed by coupling to the bicycloheptane scaffold. Key steps include cyclization reactions using heterocyclic amines (e.g., diazonium chloride) and condensation under controlled pH and temperature. Reagents like formic acid or formamide are often employed for ring closure, with purification via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming regiochemistry and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. X-ray crystallography, as demonstrated in azabicycloheptane derivatives, provides definitive structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for triazolo-pyridazine derivatives?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Reproducibility requires strict adherence to synthetic protocols (e.g., reaction time, solvent purity) and validation via orthogonal analytical methods (e.g., HPLC-MS). Cross-laboratory collaborations using standardized bioassays (e.g., kinase inhibition panels) are recommended .
Q. What experimental design principles should guide pharmacological testing of this compound’s target selectivity?
Use a factorial design to evaluate dose-response relationships, off-target effects, and cytotoxicity. Include positive/negative controls and replicate experiments to account for biological variability. For in vivo studies, randomized block designs (as applied in pharmacokinetic studies) minimize confounding factors like metabolic heterogeneity .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic substitution at the triazole or pyridazine rings can modulate target affinity. For example, introducing electron-withdrawing groups (e.g., -F, -Cl) may enhance binding to hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) can prioritize synthetic targets by predicting binding modes to proteins like kinases or GPCRs .
Q. What methodologies are effective for assessing the compound’s stability under physiological conditions?
Accelerated stability studies (e.g., pH variations, elevated temperatures) combined with LC-MS monitoring identify degradation pathways. For in vitro assays, simulate physiological buffers (e.g., PBS at pH 7.4) and measure half-life. Solid-state stability can be assessed via thermogravimetric analysis (TGA) .
Q. How can computational modeling predict metabolic pathways or potential toxicity?
Tools like SwissADME or ADMETLab2.0 predict metabolism (e.g., cytochrome P450 interactions) and toxicity endpoints (e.g., hepatotoxicity). Molecular dynamics simulations (e.g., GROMACS) model interactions with metabolic enzymes, while QSAR models correlate structural features with toxicity profiles .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields during the final coupling step of the bicycloheptane scaffold?
Optimize stoichiometry of the triazolo-pyridazine precursor and bicycloheptane intermediate. Use catalysts like palladium complexes for cross-coupling reactions. Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis may improve reaction efficiency .
Q. How should researchers address solubility limitations in bioactivity assays?
Employ co-solvents (e.g., DMSO with PBS) or formulate the compound as a salt (e.g., hydrochloride). Nanoformulation (e.g., liposomes) or prodrug strategies (e.g., esterification) can enhance aqueous solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
